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molecular formula C19H23NO2 B3058127 1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol CAS No. 87996-59-6

1-Benzyl-3-(3-methoxyphenyl)piperidin-3-ol

Cat. No. B3058127
M. Wt: 297.4 g/mol
InChI Key: LNHMXWVXOYXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790898B2

Procedure details

4.22 g magnesium (Mg) in 50 mL THF and a speck of 12 were placed under a nitrogen atmosphere in a three-necked flask equipped with condenser, internal thermometer and dropping funnel. The mixture was heated to 50° C. while stirring and 22.1 ml of 3-bromoanisole in 50 ml THF were added dropwise within 30 minutes. The mixture was then stirred for a further 30 minutes at 70° C. After cooling with ice to 5° C., 22.34 g of N-benzyl-piperidone in 100 ml THF were added dropwise in 60 minutes. The mixture was stirred for a further 15 hours at room temperature. For the hydrolysis, 400 ml of 10% NH4HSO4 solution were added, acidified with dilute HCl, and then extracted with 100 ml of diethyl ether. The organic phase was extracted once with dilute HCl. The combined aqueous phases were made alkaline with NaOH and extracted three times with 100 ml portions of diethyl ether each time. The combined organic phases were concentrated by evaporation. Yield 35.05 g
Quantity
4.22 g
Type
reactant
Reaction Step One
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
22.34 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HSO4
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[CH2:11]([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.C1C[O:29]CC1>>[CH2:11]([N:18]1[CH2:23][CH2:22][CH2:21][C:20]([C:3]2[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=2)([OH:29])[CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
[Mg]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
22.1 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
22.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
NH4HSO4
Quantity
400 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
STIRRING
Type
STIRRING
Details
The mixture was then stirred for a further 30 minutes at 70° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling with ice to 5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 15 hours at room temperature
Duration
15 h
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted once with dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml portions of diethyl ether each time
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)(O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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